molecular formula C10H12O3 B140513 2-Propoxybenzoic acid CAS No. 2100-31-4

2-Propoxybenzoic acid

Cat. No.: B140513
CAS No.: 2100-31-4
M. Wt: 180.2 g/mol
InChI Key: OXOWWPXTTOCKKU-UHFFFAOYSA-N
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Description

2-Propoxybenzoic acid, also known as o-propoxybenzoic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid where a propoxy group is attached to the second carbon of the benzene ring. This compound appears as an off-white solid and is known for its applications in organic synthesis and pharmaceutical intermediates .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Mechanism of Action

Target of Action

2-Propoxybenzoic acid (p-PBA) is a multi-target inhibitor . It has been reported to inhibit α-amylase and is used in the preparation of inhibitors of tyrosinase or hyaluronidase . It is also a potent inhibitor of collagen-induced aggregation of human platelets .

Mode of Action

The compound interacts with its targets, such as α-amylase, by blocking their activity . This interaction results in changes in the biochemical processes that these enzymes are involved in, leading to potential therapeutic effects .

Biochemical Pathways

It is known that the compound inhibits α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, this compound could potentially affect the breakdown and absorption of carbohydrates, which could have implications for conditions like diabetes .

Pharmacokinetics

In a study involving rats, it was observed that diabetic animals treated with p-pba showed significant improvements in body weight and blood glucose levels over 28 days . This suggests that the compound has good bioavailability and is able to exert its effects effectively.

Result of Action

In a pre-clinical study, diabetic rats treated with p-PBA showed significant improvements in body weight and blood glucose levels over 28 days . Levels of glycosylated hemoglobin (HbA1c) and serum insulin were significantly regulated in animals treated with p-PBA . A significant decrease was observed in elevated levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol in animals treated with p-PBA . p-PBA significantly regulated the levels of high-density lipoprotein (HDL) cholesterol . These results suggest that this compound has a notable effect on metabolic parameters related to diabetes.

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes and proteins due to its role as an inhibitor of tyrosinase or hyaluronidase . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby preventing their normal function.

Cellular Effects

The cellular effects of 2-Propoxybenzoic Acid are largely related to its inhibitory effects on certain enzymes. For example, by inhibiting tyrosinase, it may affect melanin synthesis in cells, potentially leading to changes in pigmentation

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzymes it inhibits. It is likely to bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions

Metabolic Pathways

It is known to interact with certain enzymes, which suggests that it may play a role in the metabolic pathways these enzymes are involved in

Scientific Research Applications

2-Propoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Methoxybenzoic Acid: Similar structure with a methoxy group instead of a propoxy group.

    2-Ethoxybenzoic Acid: Similar structure with an ethoxy group instead of a propoxy group.

    2-Butoxybenzoic Acid: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness:

Properties

IUPAC Name

2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOWWPXTTOCKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337153
Record name 2-Propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100-31-4
Record name 2-Propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-propoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-(propyloxy)benzoate (841 mg) in methanol (20 ml) was added 2N sodium hydroxide solution (5 ml) and the mixture was stirred at 60° C. for 2 hours. The reaction mixture was acidified with 6N hydrochloric acid to pH 4 and organic solvent was removed by evaporation. The aqueous layer was diluted with water and extracted with chloroform. The extract was washed with brine, dried over magnesium sulfate, and evaporated in vacuo to give 2-(propyloxy)benzoic acid as colorless oil (756 mg).
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Synthesis routes and methods III

Procedure details

The reaction of propyl bromide and ethyl salicylate in the presence of potassium carbonate was performed as described for Compound 24 to give 2-Propoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.56 (s, COOH); 7.61 (m, 1 arom. H); 7.45 (m, 1 arom. H); 7.07 (m, 1 arom. H); 6.96 (m, 1 arom. H); 3.96 (t, CH3CH2CH2O); 1.71 (m, CH3CH2CH2O); 0.96 (t, CH3CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 167.49 (—C═O); 157.41; 132.82; 130.51; 121.73; 119.91; 113.35; 69.63; 22.04; 10.39.
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Synthesis routes and methods IV

Procedure details

To a stirred solution of Propyl 2-propoxy-benzoate (10 g, 240 mmol) in dimethyl sulfoxide (40 mL) was added potassium tert-butoxide (10 g, 890 mmol) in portions. The solution was heated to 70° C. on a water bath for 2 h, and the progress of the reaction was monitored by TLC using a hexane-ethyl acetate (8:2) solvent system. The reaction mass was cooled to 10° C., poured into ice water, and then acidified with 5% dilute hydrochloric acid. The precipitated solid was filtered and washed thoroughly with distilled water, and the crude mass was recrystallized in hexane (50 mL) to yield an off-white solid of 2-Propoxy-benzoic Acid (7.6 g, 80%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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